molecular formula C9H10N4O3 B13491475 Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B13491475
M. Wt: 222.20 g/mol
InChI Key: VQERELSXGAOZFH-UHFFFAOYSA-N
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Description

Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and oxadiazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclocondensation of hydrazine with carbonyl compounds, followed by cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of ethyl diazoacetate with methylene carbonyl compounds, utilizing 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base and acetonitrile as a solvent .

Industrial Production Methods

the general principles of heterocyclic synthesis, such as multicomponent reactions and green chemistry approaches, can be applied to scale up the production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-(1-methyl-1h-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes. For example, it may inhibit tubulin polymerization, arresting the cell cycle in the G2/M phase .

Properties

Molecular Formula

C9H10N4O3

Molecular Weight

222.20 g/mol

IUPAC Name

ethyl 5-(1-methylpyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C9H10N4O3/c1-3-15-9(14)7-11-8(16-12-7)6-4-10-13(2)5-6/h4-5H,3H2,1-2H3

InChI Key

VQERELSXGAOZFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CN(N=C2)C

Origin of Product

United States

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